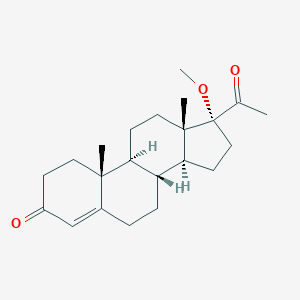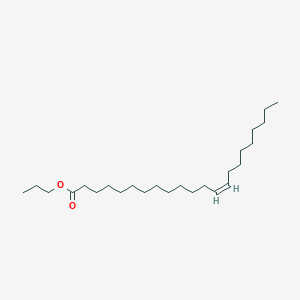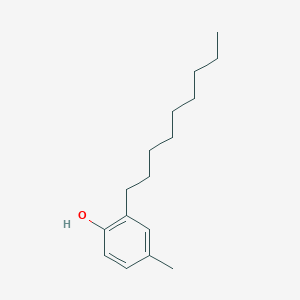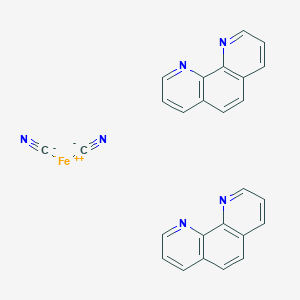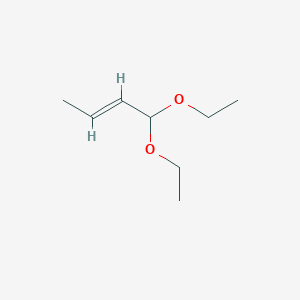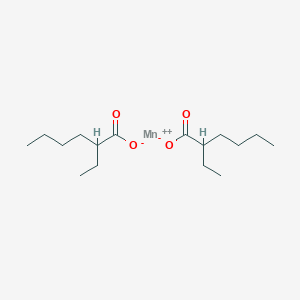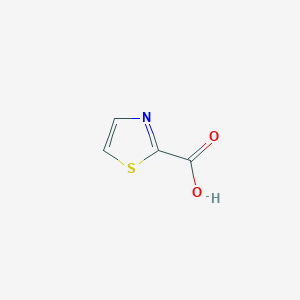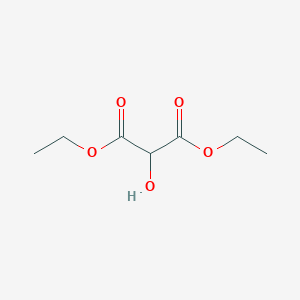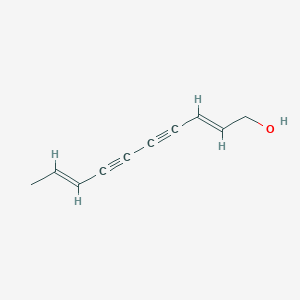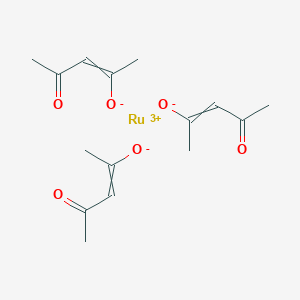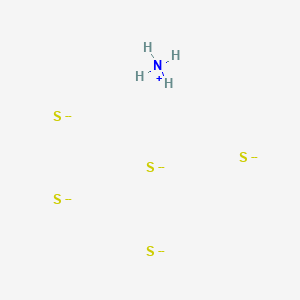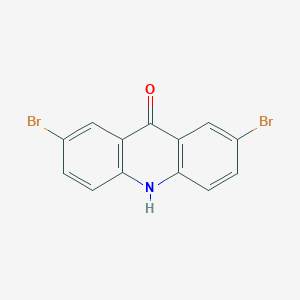
2,7-dibromo-10H-acridin-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-10H-acridin-9-one is a derivative of acridin-9-one, a compound known for its unique planar structure and diverse applications in various fields The presence of bromine atoms at the 2 and 7 positions enhances its reactivity and potential for further functionalization
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-10H-acridin-9-one typically involves the bromination of acridin-9-one. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,7-Dibromo-10H-acridin-9-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acridin-9-one core can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted acridin-9-one derivatives can be obtained.
Oxidation Products: Oxidized forms of acridin-9-one with additional functional groups.
Reduction Products: Reduced forms of acridin-9-one, potentially leading to dihydroacridin-9-one derivatives.
科学研究应用
2,7-Dibromo-10H-acridin-9-one has several applications in scientific research:
Organic Electronics: Used as a precursor for the synthesis of organic semiconductors and light-emitting materials.
Photochemistry: Employed in the development of photoluminescent materials and studies on photophysical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial research.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,7-dibromo-10H-acridin-9-one depends on its application. In photochemistry, its unique electronic structure allows it to participate in energy transfer processes and exhibit fluorescence. In medicinal chemistry, it may interact with biological targets such as DNA or enzymes, leading to potential therapeutic effects. The bromine atoms can also facilitate interactions with specific molecular targets, enhancing its activity.
相似化合物的比较
Similar Compounds
2,7-Dichloro-10H-acridin-9-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
2,7-Difluoro-10H-acridin-9-one: Fluorine atoms provide different electronic effects compared to bromine.
2,7-Diiodo-10H-acridin-9-one: Iodine atoms can lead to different substitution patterns and reactivity.
Uniqueness
2,7-Dibromo-10H-acridin-9-one is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity, making it a valuable intermediate for further functionalization and applications in various fields. Its ability to undergo diverse chemical reactions and form complex structures highlights its versatility compared to other halogenated derivatives.
属性
IUPAC Name |
2,7-dibromo-10H-acridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEGIHZSVGKVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(N2)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396131 |
Source


|
| Record name | 2,7-dibromo-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10352-14-4 |
Source


|
| Record name | 2,7-dibromo-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
